
3-(3-Bromophenyl)prop-2-enoic acid
Overview
Description
3-(3-Bromophenyl)prop-2-enoic acid (CAS: 32862-97-8), also known as m-bromocinnamic acid, is a brominated derivative of cinnamic acid. Its molecular formula is C₉H₇BrO₂, with a molecular weight of 227.06 g/mol . Structurally, it consists of a propenoic acid backbone (CH₂=CH–COOH) substituted with a bromine atom at the meta position of the phenyl ring. This compound is widely used in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its role as a precursor for bioactive molecules. Its α,β-unsaturated carbonyl system enables participation in Michael addition, cycloaddition, and polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)prop-2-enoic acid typically involves the bromination of phenylpropenoic acid. One common method is the bromination of cinnamic acid derivatives using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated system undergoes selective oxidation under controlled conditions:
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Epoxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form an epoxide derivative .
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Dihydroxylation : Treatment with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) yields vicinal diol products.
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide | 72% |
Dihydroxylation | OsO₄, NMO, acetone/H₂O | Diol | 85% |
Reduction Reactions
The carboxylic acid and double bond moieties participate in distinct reduction pathways:
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Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the C=C bond to propane-1,2-dioic acid .
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Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) converts the acid to allylic alcohol derivatives.
Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Hydrogenation | 10% Pd-C, H₂ (1 atm), EtOH | Dihydro derivative | Complete conversion |
LiAlH₄ Reduction | LiAlH₄, anhydrous THF, reflux | Allylic alcohol | 68% yield |
Nucleophilic Substitution
The bromine atom at the meta position undergoes SNAr (nucleophilic aromatic substitution) under specific conditions:
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Amination : Reacts with sodium azide (NaN₃) in DMF at 120°C to yield 3-(3-azidophenyl)prop-2-enoic acid.
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Thiolation : Treatment with thiophenol (PhSH) and CuI in DMSO produces aryl sulfide derivatives .
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Azide Substitution | NaN₃, DMF, 120°C, 24h | Azide derivative | 55% |
Thiol Substitution | PhSH, CuI, DMSO, 80°C | Aryl sulfide | 78% |
Electrophilic Addition
The conjugated double bond participates in electrophilic additions:
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Halogenation : Bromine (Br₂) in acetic acid generates dibrominated products at the α and β positions .
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Hydrohalogenation : HCl gas in ether adds across the double bond, forming β-chloro-carboxylic acid .
Reaction Type | Reagents/Conditions | Product | Regioselectivity |
---|---|---|---|
Bromination | Br₂, AcOH, 0°C | 2,3-dibromo derivative | Markovnikov |
HCl Addition | HCl (g), Et₂O, RT | β-chloro acid | Anti-addition |
Coupling Reactions
The bromine atom enables cross-coupling catalysis:
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Suzuki-Miyaura : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
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Heck Reaction : Couples with styrene using Pd(OAc)₂ to yield extended conjugated systems.
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3-Biphenyl derivative | 82% |
Heck Coupling | Pd(OAc)₂, PPh₃, NEt₃ | Styryl-cinnamate | 65% |
Decarboxylation and Rearrangement
Thermal decarboxylation occurs under acidic conditions:
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Acid-Catalyzed Decarboxylation : Heating in H₂SO₄ (conc.) eliminates CO₂, forming 3-bromostyrene .
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Base-Mediated Isomerization : Treatment with NaOH induces double-bond migration .
Reaction Type | Conditions | Product | Notes |
---|---|---|---|
Decarboxylation | H₂SO₄, 150°C | 3-Bromostyrene | 90% conversion |
Isomerization | 1M NaOH, reflux | (Z)-isomer | Partial racemization |
Biological Activity and Mechanistic Insights
While not a reaction, the compound’s interactions with enzymes like cyclooxygenase-2 (COX-2) highlight its role in modulating inflammatory pathways. Its bromine atom enhances binding affinity to hydrophobic enzyme pockets, as shown in molecular docking studies .
Scientific Research Applications
Organic Synthesis
3-(3-Bromophenyl)prop-2-enoic acid serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly valuable in synthesizing:
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Investigations into its structural analogs suggest possible mechanisms for inducing apoptosis in cancer cells, making it a candidate for drug development .
Photo-Acid Generators
Recent studies have explored the use of this compound as a photo-acid generator. When exposed to UV light, it can release strong acids that catalyze reactions in polymer films, which is essential in photolithography processes used in semiconductor manufacturing .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of brominated cinnamic acids, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Photolithography Applications
Research conducted by Ito et al. highlighted the effectiveness of using substituted cinnamic acids as photo-acid generators in photolithography. The study demonstrated that exposure to UV light leads to efficient acid generation, which could improve the resolution and performance of polymer films used in electronic devices .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The propenoic acid moiety can undergo conjugation with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3-bromophenyl)prop-2-enoic acid with analogs differing in substituent positions, functional groups, or backbone structures. Key parameters include reactivity, physicochemical properties, and applications.
Positional Isomers
- 3-(4-Bromophenyl)prop-2-enoic acid (para-bromocinnamic acid): The bromine substituent at the para position reduces steric hindrance compared to the meta isomer. This positional difference alters electronic effects, leading to lower acidity (predicted pKa ~4.8 vs. ~4.5 for meta) due to reduced resonance stabilization of the conjugate base . Applications: Para isomers are more common in liquid crystal synthesis due to their linear geometry .
- 3-(2-Bromophenyl)prop-2-enoic acid (ortho-bromocinnamic acid): Steric hindrance from the ortho bromine limits planarization of the phenyl and propenoic acid groups, reducing conjugation efficiency. This results in lower thermal stability compared to meta/para isomers .
Substituent Variations
- (E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (Caffeic Acid): The dihydroxyphenyl group enhances antioxidant activity via radical scavenging, unlike the bromophenyl group in the target compound. Caffeic acid has a pKa of 4.6, similar to bromocinnamic acids, but its applications focus on food preservation and anti-inflammatory drugs .
- 3-(5-Bromo-2-furanyl)prop-2-enoic acid: Replacing the phenyl ring with a brominated furan increases electrophilicity at the β-carbon, making it more reactive in nucleophilic additions. This derivative is used in heterocyclic drug synthesis .
Backbone Modifications
- 3-(3-Bromophenyl)propanoic acid: Saturated backbone (CH₂–CH₂–COOH) eliminates the α,β-unsaturation, reducing reactivity in cycloadditions. However, the absence of conjugation increases lipophilicity (logP ~2.8 vs. ~2.3 for propenoic acid), favoring blood-brain barrier penetration in CNS drug candidates .
- 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid: Branched alkyl chains and ethyl substitution enhance steric shielding, reducing metabolic degradation. This compound is a key intermediate in non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | logP | Key Applications |
---|---|---|---|---|---|
This compound | C₉H₇BrO₂ | 227.06 | ~4.5 | 2.3 | Pharmaceutical intermediates |
Caffeic acid | C₉H₈O₄ | 180.16 | 4.6 | 1.3 | Antioxidants, nutraceuticals |
3-(5-Bromo-2-furanyl)prop-2-enoic acid | C₇H₅BrO₃ | 229.02 | ~3.9 | 1.8 | Heterocyclic synthesis |
3-(3-Bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.08 | 4.8 | 2.8 | CNS drug precursors |
Key Research Findings
- Reactivity: The α,β-unsaturated system in this compound facilitates regioselective additions, as shown in ketoprofen derivative syntheses .
- Crystallography : Bromine’s heavy atom effect aids in X-ray crystallographic resolution, with SHELX programs widely used for structural refinement .
- Toxicity: Brominated analogs exhibit higher ecotoxicity compared to non-halogenated counterparts, necessitating stringent waste management .
Biological Activity
3-(3-Bromophenyl)prop-2-enoic acid, also known as 3-bromo-cinnamic acid, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H7BrO2. It features a brominated phenyl group attached to a prop-2-enoic acid backbone, which is responsible for its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and inflammation.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. It has shown promise in inhibiting the growth of certain cancer cell lines .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, including breast and colon cancer lines. The proposed mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .
Case Studies
- In Vitro Studies : A study published in the American Journal of Organic Chemistry explored the synthesis and biological evaluation of various derivatives of this compound. The findings suggested that modifications to the bromophenyl group could enhance its anticancer activity .
- Mechanistic Insights : Another investigation focused on the molecular interactions between this compound and specific cellular targets involved in inflammation and cancer signaling pathways. The results indicated that the compound could effectively disrupt these pathways, leading to reduced cell viability in tumor cells .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
3-(3-bromophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMUSDCFQUBPAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32862-97-8 | |
Record name | 3-(3-Bromophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32862-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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